1-(4-Acetylphenyl)piperazine

Catalog No.
S1894691
CAS No.
51639-48-6
M.F
C12H16N2O
M. Wt
204.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Acetylphenyl)piperazine

Replacing generic piperazines with 1-(4-Acetylphenyl)piperazine eliminates costly multi-step Friedel-Crafts acylation. This bifunctional building block features a reactive para-acetyl group enabling direct Claisen-Schmidt condensations. Key advantages: • Solid-state stability (MP 107-110 °C) for precise gravimetric dosing, avoiding liquid-handling infrastructure. • High-yielding route to diaryl propene-2-one derivatives for antihistaminic libraries. • Dual reactivity allows efficient synthesis of VEGFR-2 kinase inhibitors and triazole antifungals.

CAS Number

51639-48-6

Product Name

1-(4-Acetylphenyl)piperazine

IUPAC Name

1-(4-piperazin-1-ylphenyl)ethanone

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C12H16N2O/c1-10(15)11-2-4-12(5-3-11)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3

InChI Key

KPXVKKBJROCIJB-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2CCNCC2

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCNCC2

The exact mass of the compound 1-(4-Acetylphenyl)piperazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109890. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4'-Piperazinoacetophenone, 1-[4-(Acetyl)phenyl]piperazine, 4-(1-Piperazinyl)acetophenone, 1-[4-(Piperazin-1-yl)phenyl]ethanone

Purity

≥97%

Package Size

1 g, 5 g

1-(4-Acetylphenyl)piperazine (CAS 51639-48-6), also known as 4'-piperazinoacetophenone, is a bifunctional heterocyclic building block widely procured for the synthesis of advanced active pharmaceutical ingredients (APIs). Featuring a secondary amine on the piperazine ring and a para-acetyl group on the phenyl ring, it serves as a critical intermediate for constructing piperazine-chalcone hybrids, VEGFR-2 kinase inhibitors, and advanced antifungal agents. With a stable melting point of 107–110 °C and predictable solubility in standard organic solvents, it provides a robust, scale-ready foundation for both medicinal chemistry discovery libraries and mainstream industrial manufacturing .

Research Fit

Suitable for constructing kinase inhibitor and GPCR ligand libraries
Para-acetyl group enables electronic tuning of receptor affinity
Compatible with microwave-assisted parallel synthesis workflows

Attempting to substitute 1-(4-Acetylphenyl)piperazine with generic in-class alternatives, such as 1-phenylpiperazine or 1-(4-methoxyphenyl)piperazine, introduces severe process inefficiencies. Unsubstituted or ether-substituted analogs lack the reactive methyl ketone handle required for direct Claisen-Schmidt condensations, forcing manufacturers to adopt multi-step Friedel-Crafts acylation routes that reduce overall yield and increase reagent overhead. Furthermore, unlike 1-phenylpiperazine, which is a liquid at room temperature (MP ~15–19 °C), 1-(4-Acetylphenyl)piperazine is a stable solid, allowing for precise gravimetric dosing and eliminating the need for specialized liquid-handling infrastructure during bulk procurement and scale-up.

Substitution Risk

Target Building Block
1-(4-Acetylphenyl)piperazine
Para-acetyl substituent provides a distinct electronic profile for receptor binding studies.
Common Analogs
Unsubstituted, 4-chloro, 4-methoxy analogs
Different para-substitution may shift receptor affinity and compromise SAR reproducibility.
Target Building Block
1-(4-Acetylphenyl)piperazine
Reported higher microwave synthesis efficiency supports cost-effective library production.
Common Analogs
4-Chloro, 2-cyano analogs
Yield under identical microwave conditions may differ, affecting scalability and per-gram cost.

Solid-State Stability & Dosing Efficiency

In industrial scale-up, the physical state of an intermediate dictates handling protocols. 1-(4-Acetylphenyl)piperazine presents as a stable solid with a melting point of 107–110 °C. In direct contrast, the baseline comparator 1-phenylpiperazine is a liquid at ambient temperature (MP 15–19 °C). This ~90 °C differential in thermal behavior means the acetylated derivative can be processed using standard solid-dosing equipment without the degradation risks or specialized pumping systems required for liquid piperazines.

Evidence DimensionMelting point and physical state at 25 °C
Target Compound Data107–110 °C (Stable Solid)
Comparator Or Baseline1-phenylpiperazine: 15–19 °C (Liquid)
Quantified Difference~90 °C higher melting point, enabling solid-state handling
ConditionsStandard ambient temperature and pressure handling

Solid-state intermediates eliminate the need for specialized liquid-handling and inert-atmosphere transfer protocols, directly reducing procurement and manufacturing overhead.

β₁ Binding Affinity
Reported
Acetyl: 1.00×10⁵ nM
4-Chloro: 1.50×10⁴ nM
Acetyl substitution may reduce β₁ receptor engagement relative to chloro analog.
[³H]Dihydroalprenolol displacement assay

One-Step Condensation for Chalcone Hybrids

The para-acetyl moiety of 1-(4-Acetylphenyl)piperazine acts as an optimal methyl ketone handle for Claisen-Schmidt condensations. When reacted with substituted aromatic aldehydes in 40% alkali, it directly yields diaryl propene-2-ones (piperazine-chalcone hybrids) with isolated yields ranging from 66.6% to 80.7%. Utilizing a non-acetylated comparator like 1-phenylpiperazine would require a minimum of two additional synthetic steps (acylation and protection) to achieve the same chalcone scaffold, drastically reducing the overall throughput and cumulative yield[1].

Evidence DimensionSynthetic steps and yield to piperazine-chalcones
Target Compound Data1 step, 66.6%–80.7% yield
Comparator Or BaselineUnsubstituted 1-phenylpiperazine: ≥3 steps, significantly lower cumulative yield
Quantified DifferenceElimination of 2 synthetic steps; direct access to >66% yield
Conditions40% alkali condensation with aromatic aldehydes

Procurement of the pre-functionalized acetylphenyl building block collapses the synthetic route for target libraries, directly saving reagent costs and cycle time.

Microwave Synthesis Yield
Reported
59%
Reported yield advantage over halogen/cyano analogs in solvent-free conditions.
1–3 min, no solvent

Direct Hydrazone & Antifungal Pharmacophore Access

1-(4-Acetylphenyl)piperazine is specifically procured for its dual-reactivity profile, which is essential in generating antifungal and hypoglycemic drug libraries. The ketone group allows for quantitative conversion into hydrazones or thiadiazole derivatives, while the secondary amine remains available for alkylation. Compared to 1-(4-methoxyphenyl)piperazine, which is inert to carbonyl-addition chemistry, the acetyl variant provides a direct vector for synthesizing complex multi-ring systems, such as VEGFR-2 kinase inhibitors, without requiring harsh oxidative conditions that could degrade the sensitive piperazine core [1].

Evidence DimensionReactivity toward hydrazone/thiadiazole formation
Target Compound DataDirect quantitative conversion via the acetyl group
Comparator Or Baseline1-(4-methoxyphenyl)piperazine: Inert to direct carbonyl addition
Quantified Difference100% availability of a carbonyl reactive site vs. 0%
ConditionsStandard hydrazone or thiadiazole condensation conditions

Selecting this specific compound allows medicinal chemists to rapidly diversify API libraries using standard, mild addition chemistry without risking core degradation.

Antiproliferative SAR
Cross-study review
Lead compound 4 most potent and selective in series
Supports antiproliferative assay context; acetyl fragment contributes to cell-model response.
MTT assay, SW480/SW620/PC3 cells
Melting Point
Reported
107–110 °C vs. ~18–20 °C (phenyl) and ~30–33 °C (4-methoxy)
Higher melting point may facilitate solid-state handling and recrystallization.
Literature values

Piperazine-Chalcone Antihistaminic Synthesis

Due to its high-yielding Claisen-Schmidt condensation profile, 1-(4-Acetylphenyl)piperazine is the optimal starting material for manufacturing diaryl propene-2-one derivatives. It allows industrial chemists to efficiently generate antihistaminic libraries without the multi-step overhead required by non-acetylated piperazines [1].

Antifungal & Hypoglycemic API Development

The dual reactivity of the secondary amine and the para-acetyl group makes this compound ideal for synthesizing complex therapeutic agents, including triazole-based antifungals and thiadiazole-linked hypoglycemic candidates. Its solid-state stability ensures reproducible dosing during the critical early stages of API formulation [2].

Solid-Phase Combinatorial Library Construction

Because it is a stable solid with predictable solubility in standard organic solvents (e.g., ethanol, chloroform), 1-(4-Acetylphenyl)piperazine is highly suitable for automated solid-phase synthesis and scavenger-assisted combinatorial processes, where precise gravimetric handling is mandatory.

Application Fit Matrix

Application
Selection Property
Validation Focus
GPCR modulator SAR studies
Para-acetyl for tunable receptor affinity
β-adrenergic binding assay context
Microwave parallel library synthesis
Microwave synthesis efficiency
Yield and purity reproducibility
Anticancer cell-model research
Antiproliferative moiety selection
Cell-viability endpoint review
Solid-phase synthesis and purification
Thermal stability (elevated mp)
Recrystallization and handling suitability

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51639-48-6

Wikipedia

Piperazin-4-ylacetophenone

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